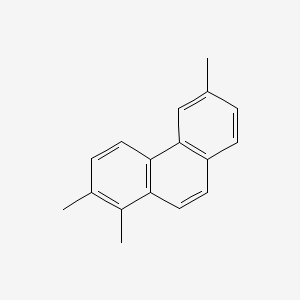

1,2,6-Trimethylphenanthrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

1,2,6-Trimethylphenanthrene can be synthesized through several synthetic routes. One common method involves the alkylation of phenanthrene with methylating agents under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl₃) to facilitate the electrophilic substitution of methyl groups onto the phenanthrene ring . Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1,2,6-Trimethylphenanthrene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces hydrogenated phenanthrene derivatives .

Wissenschaftliche Forschungsanwendungen

1,2,6-Trimethylphenanthrene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1,2,6-Trimethylphenanthrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions . The specific pathways and targets depend on the context of its application, whether in biological systems or material science.

Vergleich Mit ähnlichen Verbindungen

1,2,6-Trimethylphenanthrene can be compared with other methylated phenanthrene derivatives, such as 1,2,3-trimethylphenanthrene and 1,2,4-trimethylphenanthrene . The unique positioning of the methyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications where other derivatives may not be as effective .

Similar Compounds

- 1,2,3-Trimethylphenanthrene

- 1,2,4-Trimethylphenanthrene

- 1,3,5-Trimethylphenanthrene

These compounds share a similar core structure but differ in the positioning of the methyl groups, which can influence their reactivity and applications .

Biologische Aktivität

1,2,6-Trimethylphenanthrene (TMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and interactions with various biological macromolecules. This article reviews the current understanding of TMP's biological activity, including its mechanisms of action, pharmacological properties, and implications for health and environmental science.

This compound is characterized by the presence of three methyl groups attached to the phenanthrene structure. Its molecular formula is C₁₅H₁₈, and it belongs to a class of compounds known as alkylated PAHs. These compounds are often studied for their environmental persistence and potential toxicity.

The biological activity of TMP is primarily attributed to its interactions with molecular targets such as enzymes and receptors. Research indicates that TMP can modulate various biochemical pathways by influencing cellular functions through:

- Aryl Hydrocarbon Receptor (AhR) Activation : TMP has been shown to induce luciferase expression in bioassays, suggesting its role as an AhR agonist. In studies comparing various alkylated PAHs, TMP exhibited significant up-regulation of luciferase activity, indicating its potential for endocrine disruption .

- Estrogen Receptor (ER) Activity : Some studies have reported that TMP may exhibit estrogenic activity. The effectiveness of TMP as an ER agonist varies among different PAHs, with some studies indicating that it can elicit responses greater than those of other PAH compounds .

Case Studies and Research Findings

- Toxicological Assessments : Research has demonstrated that TMP and other alkylated PAHs can lead to adverse health effects in laboratory animals. For instance, one study observed that exposure to certain PAHs resulted in significant mortality rates in non-responsive mouse models due to bone marrow depression .

- Environmental Impact : As a component of petroleum hydrocarbons, TMP contributes to the toxicity associated with oil spills. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects .

- Comparative Potency Studies : A comparative analysis of various alkylated PAHs revealed that TMP showed a range of relative potency (REP) values for AhR-mediated responses, indicating its varying efficacy compared to other compounds in this class .

Data Table: Biological Activity Comparison

| Compound | EC25 Value (nM) | Maximum Induction (%) | REPs Range |

|---|---|---|---|

| This compound | 10^-6 | 117-180 | 10^-6 to 10^-3 |

| 1-Methylchrysene | 10^-7 | >80 | 10^-7 |

| Benzo[a]pyrene | 10^-5 | <10 | Not calculable |

| 2-Hydroxychrysene | 10^-4 | 123 | >10^-5 |

Table summarizing the biological activity and potency of various PAHs including TMP.

Pharmacological Applications

Research into the pharmacological properties of TMP is ongoing. Its potential therapeutic applications are being explored in various fields, including:

- Cancer Research : Due to its interactions with AhR and ER pathways, TMP may play a role in cancer biology by influencing tumor growth or progression.

- Environmental Health : Understanding the toxicological profile of TMP helps assess risks associated with environmental exposure to PAHs.

Eigenschaften

IUPAC Name |

1,2,6-trimethylphenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-11-4-6-14-7-9-15-13(3)12(2)5-8-16(15)17(14)10-11/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWOJODOMFBVCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C=CC(=C3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697818 |

Source

|

| Record name | 1,2,6-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30436-55-6 |

Source

|

| Record name | 1,2,6-Trimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.